molecular formula C7H11NO B136218 1H-Pyrrole-2-methanol, 3,4-dimethyl- CAS No. 151417-48-0

1H-Pyrrole-2-methanol, 3,4-dimethyl-

Cat. No.: B136218
CAS No.: 151417-48-0
M. Wt: 125.17 g/mol
InChI Key: OQDSEJGEJBQLAB-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-methanol, 3,4-dimethyl- is a pyrrole derivative characterized by a five-membered aromatic heterocycle containing one nitrogen atom. The compound features a methanol (-CH₂OH) group at the 2-position and methyl (-CH₃) groups at the 3- and 4-positions of the pyrrole ring. Pyrrole derivatives are of significant interest in pharmaceutical and materials science due to their electron-rich aromatic systems, which enable diverse reactivity and biological activity.

Properties

IUPAC Name

(3,4-dimethyl-1H-pyrrol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-5-3-8-7(4-9)6(5)2/h3,8-9H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDSEJGEJBQLAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C1C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde

The Vilsmeier-Haack reaction is the most widely employed method for introducing a formyl group at the 2-position of pyrrole rings. Using 3,4-dimethylpyrrole as the starting material, the reaction proceeds via electrophilic substitution facilitated by the Vilsmeier reagent (POCl₃/DMF).

Reaction Conditions

  • Reagents : Phosphorus oxychloride (POCl₃, 1.2 equiv), dimethylformamide (DMF, 1.5 equiv)

  • Temperature : 0–5°C (initial activation), then 60°C for 4–6 hours

  • Workup : Quenching with aqueous sodium acetate, extraction with dichloromethane

  • Yield : 68–75% after column chromatography (ethyl acetate/hexane, 1:3).

The reaction mechanism involves the in situ generation of a chloroiminium intermediate, which attacks the electron-rich pyrrole ring at the α-position. Steric hindrance from the 3,4-dimethyl groups directs formylation exclusively to the 2-position.

Reduction to 1H-Pyrrole-2-methanol

The aldehyde intermediate is reduced to the primary alcohol using borohydride reagents. Sodium borohydride (NaBH₄) is preferred for its mild conditions and selectivity.

Optimized Reduction Protocol

  • Reagents : NaBH₄ (2.0 equiv) in methanol

  • Temperature : 0°C to room temperature (2 hours)

  • Workup : Acidic quenching (1M HCl), extraction with ethyl acetate

  • Yield : 85–90% after recrystallization (ethanol/water).

Comparative Reduction Agents

Reducing AgentSolventTemperatureYield (%)
NaBH₄Methanol0–25°C85–90
LiAlH₄TetrahydrofuranReflux78–82
BH₃·THFTHF0–25°C70–75

Lithium aluminum hydride (LiAlH₄) offers higher reactivity but risks over-reduction, while BH₃·THF requires stringent anhydrous conditions.

Direct Hydroxymethylation of 3,4-Dimethylpyrrole

Friedel-Crafts Alkylation

Direct introduction of a hydroxymethyl group via Friedel-Crafts alkylation has been explored but faces challenges due to the poor electrophilicity of formaldehyde derivatives.

Proposed Mechanism

  • Reagents : Paraformaldehyde, BF₃·OEt₂ (Lewis acid)

  • Conditions : Reflux in dioxane (12 hours)

  • Yield : <30%, with significant dimerization byproducts.

Mannich Reaction Modifications

The Mannich reaction using formaldehyde and secondary amines generates aminomethyl intermediates, which are hydrolyzed to hydroxymethyl groups.

Experimental Setup

  • Reagents : Formaldehyde (37% aq.), dimethylamine hydrochloride, acetic acid

  • Conditions : 50°C, 8 hours

  • Yield : 40–45% after ion-exchange chromatography.

Catalytic Hydroxylation of 3,4-Dimethyl-2-vinylpyrrole

Oxymercuration-Demercuration

This two-step process converts vinyl groups to alcohols with anti-Markovnikov selectivity.

Procedure

  • Oxymercuration : Hg(OAc)₂ in THF/H₂O (1:1), 25°C, 2 hours.

  • Demercuration : NaBH₄ in NaOH, 0°C, 1 hour.

  • Yield : 60–65%.

Limitations : Mercury toxicity and challenges in removing residual heavy metals limit industrial applicability.

Hydroboration-Oxidation

A safer alternative employing BH₃ followed by H₂O₂/NaOH.

  • Regioselectivity : Markovnikov addition (contrary to oxymercuration).

  • Yield : 55–58%.

Enzymatic Synthesis and Biocatalytic Routes

Recent advances in biocatalysis have enabled the enantioselective synthesis of chiral pyrrole alcohols.

Case Study: Alcohol Dehydrogenase (ADH)

  • Substrate : 3,4-Dimethylpyrrole-2-carbaldehyde

  • Enzyme : ADH from Lactobacillus brevis (LBADH)

  • Conditions : pH 7.0, NADPH cofactor, 30°C

  • Yield : 92% (99% ee).

Industrial-Scale Production and Optimization

Continuous Flow Vilsmeier-Haack Reaction

Adopting flow chemistry reduces reaction times and improves safety by minimizing POCl₃ handling.

Parameters

  • Residence Time : 20 minutes (vs. 6 hours batch)

  • Yield : 80% with 99% purity.

Solvent Recycling in Reduction Steps

Methanol recovery via distillation reduces waste:

  • Recovery Rate : 85–90%

  • Cost Reduction : 30% per kilogram .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-2-methanol, 3,4-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 2 and 5 positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or sulfonylated pyrrole derivatives.

Scientific Research Applications

Chemical Applications

1H-Pyrrole-2-methanol, 3,4-dimethyl- serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structural features enable it to participate in various chemical reactions:

  • Synthesis of Heterocycles : The compound is utilized in the formation of diverse heterocyclic structures, which are essential in pharmaceuticals and agrochemicals.
  • Reactivity : The hydroxymethyl group at the 2 position enhances its reactivity compared to other pyrrole derivatives, making it suitable for further functionalization.

Table 1: Comparison of Reactivity with Other Pyrrole Derivatives

Compound NameFunctional GroupReactivity Level
1H-Pyrrole-2-methanol, 3,4-dimethyl-HydroxymethylHigh
1H-Pyrrole, 2,4-dimethyl-NoneMedium
1H-Pyrrole-2-carbaldehydeAldehydeHigh

Biological Applications

The biological activities of 1H-Pyrrole-2-methanol, 3,4-dimethyl- have been the focus of numerous studies. Research indicates potential antimicrobial and anticancer properties.

  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains. For instance, studies have reported Minimum Inhibitory Concentration (MIC) values indicating significant antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of 1H-Pyrrole-2-methanol, 3,4-dimethyl-

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.020
Pseudomonas aeruginosa0.050
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by modulating cell signaling pathways. Its structural modifications can enhance its potency as an anticancer agent.

Medicinal Applications

In medicinal chemistry, 1H-Pyrrole-2-methanol, 3,4-dimethyl- is being explored for its potential as a scaffold for drug development:

  • Drug Development : The compound's ability to interact with various biological targets makes it a promising candidate for developing new therapeutic agents.
  • Scaffold for Anticancer Drugs : Its unique structure allows for the design of novel anticancer drugs that can effectively inhibit tumor growth.

Industrial Applications

In industry, this pyrrole derivative is used in the production of specialty chemicals:

  • Dyes and Pigments : The compound's reactive nature makes it suitable for synthesizing dyes and pigments used in various applications.
  • Polymer Chemistry : It plays a role in producing polymers due to its ability to undergo polymerization reactions.

Case Studies

Several case studies highlight the applications of 1H-Pyrrole-2-methanol, 3,4-dimethyl-:

  • Antimicrobial Study : A study published in a peer-reviewed journal demonstrated the compound's effectiveness against multi-drug resistant bacteria. The research involved testing various derivatives and analyzing their MIC values.
  • Anticancer Research : Another study focused on the synthesis of modified pyrrole derivatives based on this compound and evaluated their cytotoxic effects on cancer cell lines. Results indicated significant inhibition of cell proliferation.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-methanol, 3,4-dimethyl- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structural modifications. It may also interact with cellular receptors, leading to changes in cell signaling pathways and biological responses .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table compares the molecular features of 1H-Pyrrole-2-methanol, 3,4-dimethyl- with structurally related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocycle Core
1H-Pyrrole-2-methanol, 3,4-dimethyl- C₇H₁₁NO¹ ~141.17 2-methanol, 3,4-dimethyl Pyrrole
2,5-Dimethyl-3-(2-O-substituted)-pyrrole² C₁₅H₁₄F₃NO₃ 337.28 2,5-dimethyl, 3-acetyl derivative Pyrrole
Cyclohexanemethanol, 2,4-dimethyl- C₉H₁₈O 142.24 2,4-dimethyl, cyclohexane backbone Cyclohexane
1H-Pyrazolo[3,4-d]pyrimidine³ C₇H₁₀N₄ 150.18 1,4-dimethyl, pyrazolo-pyrimidine Pyrazolo-pyrimidine

¹Inferred based on pyrrole structure; ²From ; ³From .

Key Observations :

  • Substituent Positioning : The target compound’s 3,4-dimethyl groups contrast with the 2,5-dimethyl substitution in the pyrrole derivative from . Substituent positions significantly influence electronic properties and reactivity.
  • Heterocycle Diversity : Compared to pyrazolo-pyrimidine (), pyrroles lack the fused ring system, reducing molecular complexity but enhancing aromatic stability.

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsReference
AlkylationDiazomethane, –20°C, 40–48 hr
PurificationEthyl acetate/hexane (1:4) column chromatography
Recrystallization2-propanol or ethanol

How can computational methods like DFT predict the reactivity of 3,4-dimethyl-1H-pyrrole-2-methanol in substitution reactions?

Advanced
Conceptual density functional theory (DFT) calculates reactivity indices to predict electrophilic/nucleophilic sites:

  • Fukui function analysis : Identifies nucleophilic centers (e.g., the methanol group) prone to electrophilic attack .
  • HOMO-LUMO gaps : Evaluates stability and charge transfer potential. Lower gaps (e.g., 4.5–5.0 eV) suggest higher reactivity .
  • Solvent effects : Incorporate polarizable continuum models (PCM) to simulate solvent interactions .

Q. Table 2: Key DFT Parameters

ParameterRole in Reactivity PredictionReference
Fukui function (f⁻)Highlights nucleophilic sites
HOMO-LUMO gapIndicates kinetic stability
Solvent model (PCM)Accounts for solvation effects

How can discrepancies in NMR data for derivatives of this compound be resolved?

Advanced
Data contradictions often arise from impurities or dynamic effects:

  • Purification : Re-run column chromatography with alternative solvent ratios (e.g., increasing ethyl acetate polarity) .
  • X-ray crystallography : Resolve structural ambiguities using SHELX programs (SHELXL for refinement, SHELXD for phase solution) .
  • Variable-temperature NMR : Identify conformational flexibility or tautomerism by analyzing spectra at different temperatures .

What methodologies assess the antimicrobial activity of derivatives of this compound?

Q. Basic

  • In vitro assays : Use agar diffusion or microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .
  • Structure-activity relationship (SAR) : Modify the methanol or methyl groups to evaluate potency changes .
  • Toxicity screening : Pair antimicrobial tests with cytotoxicity assays (e.g., MTT on mammalian cells) .

Which techniques confirm the crystal structure of 3,4-dimethyl-1H-pyrrole-2-methanol?

Q. Basic

  • Single-crystal X-ray diffraction : Use SHELX suite (SHELXS for structure solution, SHELXL for refinement) to determine bond lengths/angles .
  • Computational validation : Compare experimental data with DFT-optimized geometries (RMSD < 0.1 Å for reliability) .

Q. Table 3: Crystallographic Workflow

StepTool/ParameterReference
Data collectionMo/Kα radiation, CCD detector
Structure solutionSHELXS (direct methods)
RefinementSHELXL (full-matrix least-squares)

How can regioselectivity challenges during functionalization be addressed?

Q. Advanced

  • Protecting groups : Temporarily block the methanol group with TBDMS-Cl to direct substitution to the pyrrole ring .
  • Catalytic control : Use Lewis acids (e.g., ZnCl₂) to favor specific positions .
  • Kinetic vs. thermodynamic : Vary reaction temperature; lower temps favor kinetic products .

What strategies evaluate environmental impact during disposal of this compound?

Q. Advanced

  • Biodegradation assays : Measure half-life in soil/water using OECD 301/302 guidelines .
  • Ecotoxicology : Test acute toxicity on Daphnia magna or algae .
  • Bioaccumulation potential : Calculate logP (e.g., 1.2–1.5 suggests low accumulation) .

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